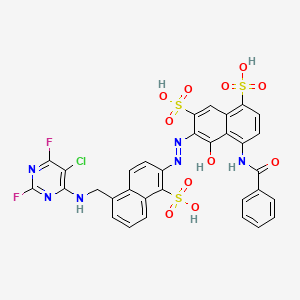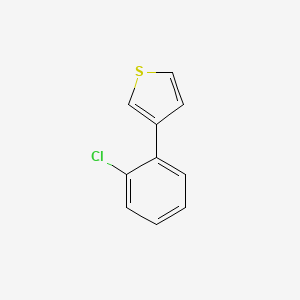
3-(2-Chloro-phenyl)-thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a 2-chlorophenyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a 2-chlorophenylboronic acid is coupled with a thiophene-3-boronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere.
Another method involves the Grignard reaction, where 2-chlorophenylmagnesium bromide is reacted with thiophene-3-carbaldehyde to form the desired product . This reaction is usually performed in anhydrous ether or tetrahydrofuran as the solvent.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-phenyl)-thiophene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene derivatives
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-phenyl)-thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-phenyl)-thiophene varies depending on its application. In biological systems, it may interact with specific molecular targets such as voltage-gated sodium channels and L-type calcium channels, modulating their activity and leading to anticonvulsant and antinociceptive effects . The exact pathways involved can be complex and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloro-phenyl)-thiophene
- 3-(4-Chloro-phenyl)-thiophene
- 2-(2-Chloro-phenyl)-thiophene
Uniqueness
3-(2-Chloro-phenyl)-thiophene is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for targeted applications .
Eigenschaften
CAS-Nummer |
886503-55-5 |
|---|---|
Molekularformel |
C10H7ClS |
Molekulargewicht |
194.68 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H7ClS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H |
InChI-Schlüssel |
NHEQVRPKUABIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)
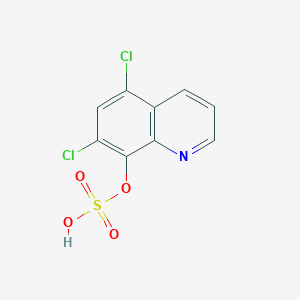
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)
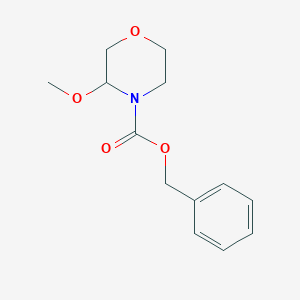
![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)
![Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate](/img/structure/B12853291.png)
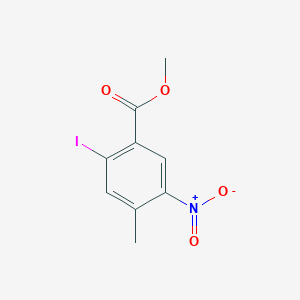
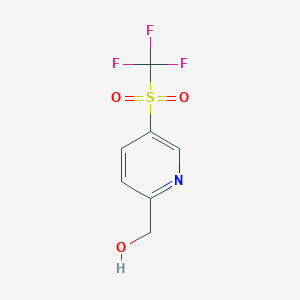

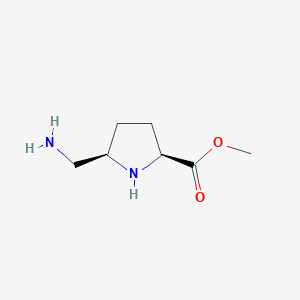
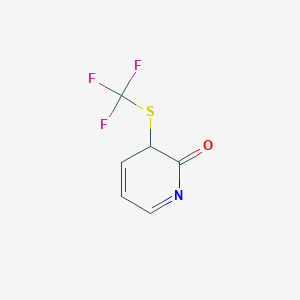
![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
